Retagliptin

Übersicht

Beschreibung

Retagliptin is a DPP-4 inhibitor that has been studied for the treatment of type 2 diabetes . It is a selective, competitive, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor .

Molecular Structure Analysis

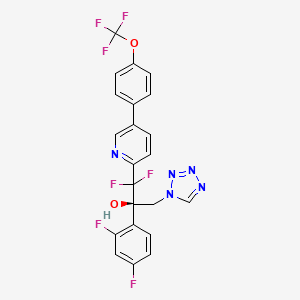

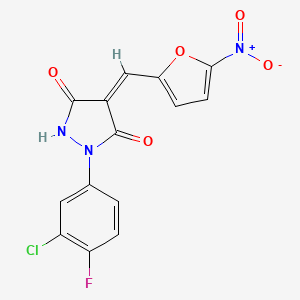

The molecular formula of Retagliptin is C19H18F6N4O3 . The molecular weight is 464.4 g/mol . The IUPAC name is methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate .

Physical And Chemical Properties Analysis

Retagliptin has a molecular weight of 464.4 g/mol . Its molecular formula is C19H18F6N4O3 . The IUPAC name is methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Type 2 Diabetes Mellitus Retagliptin is a dipeptidyl peptidase 4 (DPP-4) inhibitor which has proven efficacy and safety towards type 2 diabetes mellitus (T2DM) . DPP-4 inhibitors work by increasing the concentration of incretin hormones, which in turn increase insulin synthesis and release, and decrease glucagon secretion.

Pharmacokinetic Studies

Retagliptin and its main active metabolite, retagliptin acid, have been the subject of pharmacokinetic studies . These studies involve the use of liquid chromatography tandem mass spectrometry (LC-MS/MS) to investigate the absorption, distribution, metabolism, and excretion (ADME) of these compounds .

Melanosome Clearance

Retagliptin has been found to play a role in the clearance of melanosome by melanophagy in B16F1 cells . Melanophagy is a process where melanosomes, the organelles that synthesize and store melanin, are degraded by autophagy .

Autophagy Activation

Research has shown that retagliptin can induce autophagy . Autophagy is a cellular process that degrades and recycles cellular components, and plays a vital role in maintaining cellular health .

Anti-Pigmentation Effects

Retagliptin has been found to have anti-pigmentation effects . It has been shown to diminish melanin content elevated by alpha-melanocyte-stimulating hormone (α-MSH) in B16F1 cells .

6. Potential Therapeutic Avenues in the Regulation of Pigmentation The study of retagliptin’s effects on melanophagy and autophagy could potentially lead to new therapeutic avenues in the regulation of pigmentation . This could be particularly relevant in conditions characterized by abnormal pigmentation.

Wirkmechanismus

- Role : DPP-4 is responsible for the degradation of incretin hormones, such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide) .

- Beneficial Effects : By prolonging the half-life of these incretin hormones, Retagliptin enhances insulin secretion and suppresses glucagon release .

- Molecular and Cellular Effects : Retagliptin’s action leads to glucose-dependent increases in insulin secretion and decreases in glucagon levels. These effects contribute to better blood sugar control .

Target of Action

Mode of Action

Result of Action

Eigenschaften

IUPAC Name |

methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6N4O3/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20/h5,7,10H,2-4,6,8,26H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIAMRXFUJLYEF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Retagliptin | |

CAS RN |

1174122-54-3 | |

| Record name | Retagliptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174122543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RETAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328C4R3P9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610368.png)

![3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid](/img/structure/B610375.png)

![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)

![4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid](/img/structure/B610380.png)

![(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol](/img/structure/B610383.png)